molecular formula C9H8BrIO2 B12957002 2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one

2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one

Katalognummer: B12957002
Molekulargewicht: 354.97 g/mol
InChI-Schlüssel: ICLZUEOHYHYOAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a phenyl ring, along with a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-(2-iodo-5-methoxyphenyl)ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective introduction of the bromine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with efficient purification techniques such as recrystallization or chromatography, ensures the production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would produce the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The presence of halogen atoms and the ketone group allows it to form stable complexes with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-1-(2-iodo-5-methoxyphenyl)ethan-1-one is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and selectivity in chemical reactions. The methoxy group also influences its electronic properties and interactions with other molecules, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H8BrIO2

Molekulargewicht

354.97 g/mol

IUPAC-Name

2-bromo-1-(2-iodo-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrIO2/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3

InChI-Schlüssel

ICLZUEOHYHYOAS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)I)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.